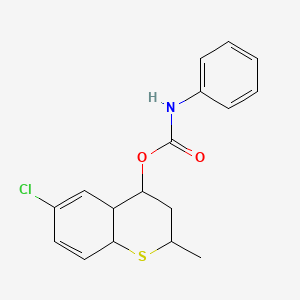

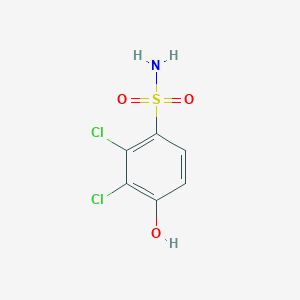

6-chloro-2-methyl-3,4,4a,8a-tetrahydro-2H-thiochromen-4-yl N-phenylcarbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Chemical Synthesis and Derivatives

The compound 6-chloro-2-methyl-3,4,4a,8a-tetrahydro-2H-thiochromen-4-yl N-phenylcarbamate is closely related to various chemical syntheses and derivatives, particularly in the context of creating novel compounds with potential biological activities. For instance, research has demonstrated the synthesis of thiochromeno[4,3-c]- and [3,4-c]-pyrazoles, showcasing a method to generate novel compounds through reactions of thiochroman-4-ones with hydrazine derivatives, leading to potential applications in drug discovery and development (Gabbutt, Hepworth, Heron, Coles, & Hursthouse, 2000). Additionally, efforts in engineering cyclodextrin clicked chiral stationary phases for high-efficiency enantiomer separation indicate the significance of phenylcarbamate derivatives in improving chiral analysis and preparation, which is crucial for the pharmaceutical industry (Tang, Zhang, Lin, Zhou, Pang, Nie, Zhou, & Tang, 2015).

Antimicrobial and Antioxidant Potential

The compound's framework has inspired the synthesis of related structures with notable antimicrobial and antioxidant potential. Studies have explored the antimicrobial and antioxidant activity of newly synthesized quinazoline-4(3H)-ones derivatives, demonstrating significant inhibitory action against bacterial strains and profound antioxidant capabilities (Kumar, Sharma, Kumari, & Kalal, 2011). These findings highlight the potential of chemical derivatives related to 6-chloro-2-methyl-3,4,4a,8a-tetrahydro-2H-thiochromen-4-yl N-phenylcarbamate in developing new antimicrobial and antioxidant agents.

Chiral Separation and Analytical Applications

Phenylcarbamated cyclodextrin derivatives, akin to the compound , have been developed as chiral selectors for enantiomeric separation. This application is particularly relevant in analytical chemistry, where the separation of racemic mixtures is crucial for pharmaceutical analysis and quality control. Research in this area has demonstrated the effectiveness of such derivatives in chiral stationary phases, contributing to high-efficiency enantioseparation with improved selectivity and performance (Tang, Pang, Zhou, Zhang, & Tang, 2016).

Propriétés

IUPAC Name |

(6-chloro-2-methyl-3,4,4a,8a-tetrahydro-2H-thiochromen-4-yl) N-phenylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNO2S/c1-11-9-15(14-10-12(18)7-8-16(14)22-11)21-17(20)19-13-5-3-2-4-6-13/h2-8,10-11,14-16H,9H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVUMPMDHVMPXFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2C=C(C=CC2S1)Cl)OC(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amino}propanamide](/img/structure/B2636166.png)

![Ethyl 2-[[2-[[4-(3-chlorophenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2636167.png)

![2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-(4-methylphenyl)acetamide](/img/structure/B2636175.png)

![6-hydroxy-8-[(2-hydroxyethyl)amino]-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B2636185.png)

![Ethyl 4-hydroxy-5-methoxypyrrolo[2,1-F][1,2,4]triazine-6-carboxylate](/img/structure/B2636186.png)